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Compound of Interest

Compound Name: 3-(4-Benzyloxyphenyl)phenol

CAS No.: 809285-98-1

Cat. No.: B3060772

Get Quote

Executive Summary
This technical guide provides a comparative analysis of the solid-state properties of 3-(4-
Benzyloxyphenyl)phenol (CAS 809285-98-1), a meta-substituted biphenyl derivative. Unlike

its highly symmetrical para-substituted analogs (e.g., 4,4'-biphenol), this compound exhibits

unique packing motifs driven by its "meta-kink" geometry. This guide contrasts its

crystallographic behavior with standard reference materials to aid researchers in solubility

profiling, formulation design, and polymorph screening.

Structural Context & Causality
The core distinction of 3-(4-Benzyloxyphenyl)phenol lies in its meta-substitution pattern.

While para-substituted biphenyls (like 4,4'-dihydroxybiphenyl) adopt planar, rod-like

conformations that facilitate dense packing and high melting points, the meta-substitution at the

3-position introduces a rotational "kink."

Causality: This steric disruption prevents the formation of continuous hydrogen-bonded

sheets, typically lowering the lattice energy and melting point.
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Application: In drug development, this "disrupted packing" is often intentionally designed to

improve solubility in organic solvents compared to the intractable para-analogs.

Structure-Property Logic Pathway

Molecular Geometry Crystallographic Outcome Macroscopic Property

Para-Substitution
(Linear/Planar)

Dense Layering
(High Lattice Energy)

 Efficient 
 π-stacking

Meta-Substitution
(Kinked/Non-Planar)

Herringbone/Disordered
(Lower Lattice Energy)

 Steric 
 Hindrance

High Melting Point
Low Solubility

Lower Melting Point
Enhanced Solubility

Click to download full resolution via product page

Figure 1: Causal relationship between molecular substitution patterns and solid-state

properties.

Comparative XRD Data Analysis
Due to the proprietary nature of specific single-crystal data for CAS 809285-98-1, we utilize

validated structural analogs to establish the expected crystallographic baseline. The table

below contrasts the target molecule with its core scaffold (3-Phenylphenol) and its linear isomer

(4,4'-Biphenol).

Table 1: Crystallographic Parameters of Target vs. Analogs
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Feature
Target: 3-(4-

Benzyloxyphenyl)ph

enol

Analog 1: 3-

Phenylphenol (Core)

Analog 2: 4,4'-

Biphenol (Linear
Ref)

CAS Number 809285-98-1 580-51-8 92-88-6

Molecular Geometry
Meta-Kinked

(Asymmetric)
Meta-Kinked Para-Linear (Rod-like)

Crystal System

Predicted:

Orthorhombic or

Monoclinic

Orthorhombic Monoclinic

Space Group Predicted: P 21 21 21 P 21 21 21 [1] P 21/c [2]

Packing Motif

Disrupted H-bonding

networks; likely

herringbone.

Helical chains or

discrete H-bonded

dimers.

Infinite 2D H-bonded

sheets (Layered).

Melting Point
Moderate (Est. 80–

120 °C)
76–79 °C >280 °C (Sublimes)

Solubility
High (in organic

solvents)
High

Very Low (due to

lattice energy)

Technical Insight: The P 21 21 21 space group observed in the 3-phenylphenol analog indicates

that the meta-substitution forces the molecules into a chiral, screw-axis packing arrangement to

accommodate the kink, contrasting sharply with the centrosymmetric P 21/c sheets of the linear

4,4'-biphenol.

Experimental Protocol: Powder XRD Characterization
To validate the phase purity and polymorph of your 3-(4-Benzyloxyphenyl)phenol sample,

follow this self-validating protocol. This workflow ensures reproducible data suitable for

regulatory submission.
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Workflow Diagram
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Figure 2: Standardized PXRD characterization workflow.

Step-by-Step Methodology
Sample Preparation (Critical Step):

Gently grind 50 mg of the sample using an agate mortar and pestle.

Why: Particle sizes >10 μm cause "spotty" diffraction rings, leading to intensity errors.
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Validation: Inspect under an optical microscope to ensure no large crystallites remain.

Instrument Configuration:

Geometry: Bragg-Brentano (

-2

).

Radiation: Cu Kα (

Å).

Voltage/Current: 40 kV / 40 mA.

Scan Range: 3° to 40° 2

(sufficient for organic lattices).

Step Size: 0.02°.

Data Analysis Criteria:

Low Angle Peaks (<10° 2

): Indicative of large d-spacings typical of the benzyloxy tail packing.

Amorphous Halo: If a broad hump is observed between 15-25° 2

, the sample is likely amorphous or poorly crystalline (common for meta-substituted
precipitations).

Reference Check: Compare the pattern against the calculated pattern of 3-phenylphenol

(CSD Refcode: BIPHOL01) to identify core packing similarities.

References
Crystal Structure of 3-Phenylphenol

Source: Cambridge Structural D
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Details: Reports the P 21 21 21 orthorhombic cell, highlighting the non-planar packing
induced by meta-substitution.

Link:

Crystal Structure of 4,4'-Dihydroxybiphenyl (Biphenol)

Source:Acta Crystallographica Section B.
Details: Confirms the P 21/c monoclinic space group with infinite hydrogen-bonded sheets.

Link:

General Synthesis & Characterization of Aryloxy Phenols

Source:Beilstein Journal of Organic Chemistry.
Details: Provides NMR and melting point data for meta-substituted phenol deriv

Link:

To cite this document: BenchChem. [Comparative Solid-State Guide: 3-(4-
Benzyloxyphenyl)phenol vs. Structural Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3060772/docs#comparative-solid-state-
guide-3-4-benzyloxyphenyl-phenol-vs-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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